2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with the molecular formula C18H15NO4S and a molecular weight of 341.389 g/mol . This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space and contribute to the stereochemistry of molecules .
Scientific Research Applications
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Safety and Hazards
Future Directions
The future directions for “2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid” and similar compounds often involve further exploration of their biological activity and potential therapeutic applications . This includes in vitro and in silico studies to understand their interaction with biological targets and potential as novel antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of o-tolyl-substituted pyrrolidine derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,5-Dioxo-1-p-tolyl)pyrrolidin-3-yl)thio)benzoic acid
- 2-((2,5-Dioxo-1-phenyl)pyrrolidin-3-yl)thio)benzoic acid
- 2-((2,5-Dioxo-1-(2-trifluoromethyl-phenyl)pyrrolidin-3-yl)thio)benzoic acid
Uniqueness
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The presence of the o-tolyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-6-2-4-8-13(11)19-16(20)10-15(17(19)21)24-14-9-5-3-7-12(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPRCIGYEPLAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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